molecular formula C9H13NOS B1441437 3-(Methanesulfinylmethyl)-2-methylaniline CAS No. 1250316-56-3

3-(Methanesulfinylmethyl)-2-methylaniline

Cat. No. B1441437
M. Wt: 183.27 g/mol
InChI Key: UCHVPBMDDDXCOS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Reaction and Formation Studies

  • Formation of Bis(methylthio)(methylsulfinyl)methane : A study demonstrated the formation of bis(methylthio)(methylsulfinyl)methane through the treatment of methyl (methylthio)methyl sulfoxide with sodium hydride. This reaction involves an abnormal attack of a carbanion on the sulfide linkage, highlighting a unique chemical reaction mechanism (Ogura, Katoh, & Tsuchihashi, 1978).

Electrosynthesis and Polymerisation

  • Electrosynthesis of Poly(N-methylaniline) : Research into the electropolymerisation of N-methylaniline has been conducted. This process was studied in organic solvents like dimethylformamide and dimethyl sulfoxide, revealing insights into the formation and characteristics of poly(N-methylaniline) films (Wei et al., 2005).

Biochemical Applications

  • Activity in Methyl Coenzyme M Reductase System : A significant application in biochemistry is seen where analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) were investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Synthesis and Characterization

  • Synthesis of Coenzyme M Analogues : The synthesis and investigation of various analogues of 2-(methylthio)ethanesulfonate, important in studies of methanogenesis and methane biosynthesis inhibition, provide insight into the diverse roles of sulfonate compounds in biological systems (Gunsalus et al., 1978).

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide : The study of the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and other derivatives shows the versatility of these compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).

Safety And Hazards

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Future Directions

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For a specific compound, you might want to look up these details in scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re working in a lab or academic setting, always consult with a knowledgeable colleague or supervisor if you’re unsure. Safety should always be your first priority when working with chemicals.


properties

IUPAC Name

2-methyl-3-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-8(6-12(2)11)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHVPBMDDDXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfinylmethyl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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